2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of indole derivatives. It features a complex structure that includes an indole moiety, a piperazine ring, and a methoxyphenyl group. The compound is characterized by its potential pharmacological properties, which make it of interest in various scientific fields.
The compound can be synthesized through various organic chemistry methods. Its structural details can be represented using different chemical notations such as SMILES and InChI, which provide insights into its molecular configuration and properties.
This compound is classified as an indole derivative and falls under the category of psychoactive substances. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological conditions.
The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can involve several steps, typically starting from commercially available indole derivatives. Common methods include:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and purification steps like column chromatography to isolate the desired product. Reaction yields and purity can vary based on the specific reagents and conditions used.
The molecular formula for 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is , with a molecular weight of approximately 411.967 g/mol.
CNC(C)CN1CCC(CC1)c2ccc3[nH]c(c(Cl)c3c2)c4ccccc4OC
InChI=1S/C24H30ClN3O/c1-16(26-2)15-28-12-10-17(11-13-28)18-8-9-21-20(14-18)23(25)24(27-21)19-6-4-5-7-22(19)29-3/h4-9,14,16-17,26-27H,10-13,15H2,1-3H3
The compound features a complex arrangement of atoms with multiple functional groups that contribute to its chemical behavior and potential biological activity.
The compound may undergo various chemical reactions typical for indole derivatives and piperazine-containing compounds:
Each reaction may require specific conditions such as solvent choice, temperature, and reaction time to achieve optimal yields and selectivity.
The mechanism of action for 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone likely involves interactions with neurotransmitter systems in the brain.
Further pharmacological studies are necessary to elucidate the precise mechanisms by which this compound exerts its effects on biological systems.
The compound is expected to exhibit:
Key chemical properties include:
Relevant data should be compiled from experimental results or literature values for comprehensive analysis.
2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7